3,4-Dichloro-5-(2,4-dimethoxyphenyl)furan-2(5H)-one
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Overview
Description
3,4-Dichloro-5-(2,4-dimethoxyphenyl)furan-2(5H)-one is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is distinguished by its dichloro and dimethoxyphenyl substituents, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(2,4-dimethoxyphenyl)furan-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzaldehyde and 3,4-dichlorofuran.
Condensation Reaction: The key step involves a condensation reaction between 2,4-dimethoxybenzaldehyde and 3,4-dichlorofuran in the presence of a suitable catalyst, such as an acid or base.
Cyclization: The intermediate product undergoes cyclization to form the furan ring, resulting in the target compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-(2,4-dimethoxyphenyl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydrofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(2,4-dimethoxyphenyl)furan-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorofuran: A simpler analog without the dimethoxyphenyl group.
2,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
Furan-2(5H)-one: The parent compound without the dichloro and dimethoxyphenyl substituents.
Uniqueness
3,4-Dichloro-5-(2,4-dimethoxyphenyl)furan-2(5H)-one is unique due to the presence of both dichloro and dimethoxyphenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H10Cl2O4 |
---|---|
Molecular Weight |
289.11 g/mol |
IUPAC Name |
3,4-dichloro-2-(2,4-dimethoxyphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C12H10Cl2O4/c1-16-6-3-4-7(8(5-6)17-2)11-9(13)10(14)12(15)18-11/h3-5,11H,1-2H3 |
InChI Key |
QJOJCORROLYKPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C(=C(C(=O)O2)Cl)Cl)OC |
Origin of Product |
United States |
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